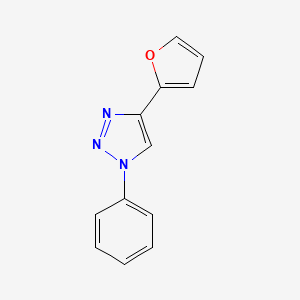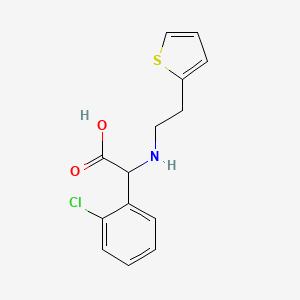![molecular formula C24H17NO B14122753 10-([1,1'-Biphenyl]-4-yl)-10H-phenoxazine](/img/structure/B14122753.png)
10-([1,1'-Biphenyl]-4-yl)-10H-phenoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine: is an organic compound that belongs to the class of phenoxazines. Phenoxazines are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry. The compound features a biphenyl group attached to a phenoxazine core, which imparts unique electronic and photophysical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine typically involves the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst and a base.
Cyclization to Phenoxazine: The biphenyl intermediate is then subjected to cyclization with an appropriate nitrogen-containing reagent to form the phenoxazine core. This step often requires the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability for large-scale production.
化学反応の分析
Types of Reactions
10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced phenoxazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced phenoxazine derivatives.
Substitution: Halogenated biphenyl-phenoxazine compounds.
科学的研究の応用
10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Photochemistry: It serves as a photosensitizer in photochemical reactions, enabling the study of light-induced processes.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine involves its interaction with molecular targets through various pathways:
Electronic Interactions: The compound’s electronic structure allows it to interact with electron-rich or electron-deficient species, facilitating electron transfer processes.
Photophysical Pathways: Upon light absorption, the compound undergoes excitation to higher energy states, followed by relaxation processes that emit light, making it useful in photophysical applications.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Phenoxazine: The core structure without the biphenyl group, used in various applications including dyes and pigments.
Uniqueness
10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine is unique due to the combination of the biphenyl group and the phenoxazine core, which imparts enhanced electronic and photophysical properties compared to its individual components. This makes it particularly valuable in applications requiring high-performance materials.
特性
分子式 |
C24H17NO |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
10-(4-phenylphenyl)phenoxazine |
InChI |
InChI=1S/C24H17NO/c1-2-8-18(9-3-1)19-14-16-20(17-15-19)25-21-10-4-6-12-23(21)26-24-13-7-5-11-22(24)25/h1-17H |
InChIキー |
JEJYBROAAOPNBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14122677.png)
![N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B14122685.png)

![N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14122689.png)




![1-[(4-Chlorophenyl)sulfanyl]naphthalene](/img/structure/B14122717.png)
![(2S)-2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid](/img/structure/B14122721.png)
![4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122734.png)
![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)


